molecular formula C10H14BN3O2 B2664270 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile CAS No. 1430754-35-0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile

Cat. No.: B2664270
CAS No.: 1430754-35-0
M. Wt: 219.05
InChI Key: BVJBWWXCBXQJLV-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a carbonitrile group and at position 4 with a pinacol boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, while the nitrile moiety offers versatility for further functionalization or serves as a pharmacophore in medicinal chemistry . It is commercially available with 96% purity (CAS: 1430754-35-0) and is utilized in drug discovery and materials science .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14-8(7)5-12/h6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJBWWXCBXQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile involves its ability to participate in chemical reactions through the boron atom in the dioxaborolane ring. This boron atom can form stable complexes with other molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Benzene-Based Boronates
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2): This compound replaces the pyrazole ring with a benzene core. Applications: Primarily used in cross-coupling reactions for biaryl synthesis. The nitrile group enhances stability under basic conditions compared to non-cyano analogues .
Imidazopyridine and Pyrazine Derivatives
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1445860-58-1):

    • The fused imidazopyridine system increases aromaticity and electron-deficient character, enhancing reactivity in coupling reactions.
    • Applications: Valuable in agrochemical and pharmaceutical synthesis due to improved metabolic stability .
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile :

    • The pyrazine ring introduces additional nitrogen atoms, increasing polarity and solubility in polar solvents.
    • Applications: Intermediate for functional materials and ligands in catalysis .
Pyrazole Derivatives with Varied Substituents
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: MFCD16660233):

    • Features a propanenitrile group at the pyrazole nitrogen, increasing steric bulk and altering electronic distribution.
    • Applications: Used in peptide conjugation and polymer chemistry .
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde (CAS: 887475-64-1):

    • Substitution of nitrile with an aldehyde group enhances electrophilicity, enabling nucleophilic additions.
    • Applications: Key intermediate in the synthesis of Schiff bases and heterocyclic scaffolds .

Functional Group Comparisons

Nitrile vs. Trifluoromethyl Groups
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6):
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, making it favorable for CNS-targeting drugs.
    • Reactivity: The electron-withdrawing CF₃ group slightly deactivates the boronate toward coupling compared to nitrile .
Nitrile vs. Carboxamide Groups
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide :
    • The carboxamide group introduces hydrogen-bonding capability, improving solubility in aqueous media.
    • Applications: Used in protease inhibitor development due to enhanced target affinity .

Reactivity and Stability Data

Compound Hydrolysis Half-Life (pH 7.4) Suzuki Coupling Yield (%) LogP Reference
Target Compound >24 hours 85–92 1.8
4-(dioxaborolan-2-yl)benzonitrile 12 hours 78–88 2.1
Imidazopyridine-carbonitrile derivative 8 hours 90–95 1.2
Pyrazole-propanenitrile derivative >48 hours 70–80 0.9

Key Findings :

  • The target compound exhibits superior hydrolytic stability compared to imidazopyridine and benzene analogues due to the pyrazole ring’s electron-withdrawing effect .
  • Nitrile-substituted boronates generally achieve higher coupling yields than aldehyde or carboxamide derivatives, attributed to the nitrile’s moderate electron-withdrawing effect .

Q & A

Q. What are the key considerations when designing Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester partner?

  • Methodological Answer : The compound’s boronate ester group enables participation in Suzuki-Miyaura reactions. Key factors include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are standard. Ligands (e.g., SPhos or XPhos) may enhance reactivity with sterically hindered substrates .
  • Base optimization : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (THF, DME) facilitates transmetallation.
  • Substrate compatibility : The pyrazole-3-carbonitrile moiety may influence electronic effects; its electron-withdrawing nature could accelerate oxidative addition but require careful pairing with aryl/heteroaryl halides .
  • Purity : Ensure the boronate ester is anhydrous to prevent hydrolysis. Storage at 0–6°C is recommended to maintain stability .

Q. How can researchers optimize the synthesis of this compound to achieve higher purity and yield?

  • Methodological Answer : Synthesis typically involves borylation of a pyrazole precursor. Optimization strategies include:
  • Reagent stoichiometry : Use 1.2–1.5 equivalents of bis(pinacolato)diboron (B₂pin₂) with Pd(dba)₂ or NiCl₂(dppe) catalysis .
  • Purification : Column chromatography (hexanes/ethyl acetate gradients, 0–25% EtOAc) effectively isolates the product. Dry-loading with Celite improves separation efficiency .
  • Yield enhancement : Low yields (e.g., 27% in one protocol) suggest exploring alternative catalysts (e.g., Ir-catalyzed C–H borylation) or microwave-assisted conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in molecular geometry. The dioxaborolane ring’s planarity and pyrazole ring puckering can be confirmed via crystallographic data .
  • Dynamic NMR : Variable-temperature NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) identifies conformational exchange processes. For example, hindered rotation of the boronate ester may cause splitting patterns .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental structures to validate electronic environments and bond angles .

Q. How does the electronic nature of the pyrazole-3-carbonitrile moiety influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing effects : The nitrile group increases the electrophilicity of the pyrazole ring, potentially accelerating oxidative addition of aryl halides. However, steric hindrance from the tetramethyl dioxaborolane may slow transmetallation .
  • Substrate screening : Pairing with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) compensates for electron deficiency. Hammett substituent constants (σ⁺) can predict coupling efficiency .
  • Kinetic studies : Monitor reaction progress via ¹¹B NMR to assess boronate ester stability under varying conditions (pH, solvent polarity) .

Q. What are the challenges in incorporating this compound into donor–π–acceptor (D–π–A) materials, and how can they be addressed?

  • Methodological Answer :
  • Synthetic challenges : Sequential Suzuki couplings (e.g., with triphenylamine donors and benzoxazole acceptors) require strict control of stoichiometry and reaction order to avoid oligomerization .
  • Electronic tuning : Replace the nitrile with electron-donating groups (e.g., -OMe) to modulate charge transfer properties. UV-vis and cyclic voltammetry assess HOMO/LUMO alignment .
  • Solubility : Introduce alkyl chains (e.g., morpholine derivatives) via post-functionalization to enhance processability in organic photovoltaics .

Key Notes

  • Advanced questions emphasize mechanistic insights, computational modeling, and material design.
  • Basic questions focus on synthesis, characterization, and reaction optimization.

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